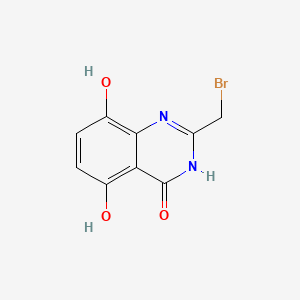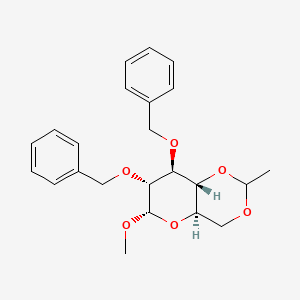
Lurasidone Opened Imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lurasidone Opened Imide is a derivative of lurasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is a mixture of diastereomers and is often used in analytical method development, method validation, and quality control applications for pharmaceutical formulations .
Análisis Bioquímico
Biochemical Properties
Lurasidone Opened Imide is a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, properties shared by most second-generation antipsychotics . It also has high affinity for serotonin 5-HT7 and is a partial agonist at 5-HT1A receptors . These interactions with various enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
The interaction of this compound with these receptors influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these cellular functions contribute to its therapeutic efficacy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and partial agonist activity at 5-HT1A receptors, are key to its mechanism of action .
Metabolic Pathways
This compound is principally metabolized by cytochrome P450 (CYP) 3A4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lurasidone Opened Imide involves the opening of the imide ring in lurasidone. This process typically requires specific reagents and conditions to achieve the desired product. The exact synthetic route may vary, but it generally involves the use of strong acids or bases to facilitate the ring-opening reaction .
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often involving continuous monitoring and automation .
Análisis De Reacciones Químicas
Types of Reactions: Lurasidone Opened Imide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and appropriate solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
Lurasidone Opened Imide has several scientific research applications, including:
Chemistry: Used in analytical method development and validation for pharmaceutical formulations.
Biology: Studied for its interactions with various biological targets and pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in quality control and assurance processes for the production of lurasidone and related compounds
Mecanismo De Acción
The mechanism of action of Lurasidone Opened Imide is related to its parent compound, lurasidone. Lurasidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder. It also has high affinity for serotonin 5-HT7 receptors and partial agonist activity at 5-HT1A receptors . These interactions are believed to contribute to its therapeutic effects on cognition and mood .
Comparación Con Compuestos Similares
Lurasidone: The parent compound, used as an antipsychotic.
Other Atypical Antipsychotics: Compounds like risperidone, olanzapine, and quetiapine, which also target dopamine and serotonin receptors.
Uniqueness: Lurasidone Opened Imide is unique due to its specific chemical structure and the presence of multiple diastereomers. This structural variation can influence its pharmacological properties and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
1644295-07-7 |
|---|---|
Fórmula molecular |
C28H38N4O3S |
Peso molecular |
510.697 |
Nombre IUPAC |
(1R,2S,3R,4S)-2-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24+,25-/m1/s1 |
Clave InChI |
QEWPJJKHHCTRAZ-NZJLJWDESA-N |
SMILES |
C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Sinónimos |
(1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)
![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)




